molecular formula C19H18N2O3S B4216566 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B4216566
M. Wt: 354.4 g/mol
InChI Key: DHIDTOCXZUTQHN-UHFFFAOYSA-N
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Description

The compound N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a heterocyclic molecule featuring a benzothiazole-ylidene moiety fused to a substituted benzofuran-carboxamide framework. The 3,6,6-trimethyl and 4-oxo groups on the benzofuran system likely modulate solubility and steric bulk.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-10-15-12(22)8-19(2,3)9-13(15)24-16(10)17(23)21-18-20-11-6-4-5-7-14(11)25-18/h4-7H,8-9H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIDTOCXZUTQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to its antibacterial properties .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Parameter Target Compound Compound 11a Compound 11b Compound 12
Core Structure Benzofuran-carboxamide fused with benzothiazolylidene Thiazolo[3,2-a]pyrimidine with benzylidene substituent Thiazolo[3,2-a]pyrimidine with cyanobenzylidene substituent Pyrimido[2,1-b]quinazoline with furan substituent
Key Functional Groups Carboxamide, benzothiazolylidene, 4-oxo, 3,6,6-trimethyl Cyano, 3,5-dioxo, 5-methylfuran Cyano, 3,5-dioxo, 5-methylfuran Cyano, 4,6-dioxo, 5-methylfuran
Molecular Formula Inferred: C₁₉H₁₉N₂O₃S (hypothetical) C₂₀H₁₀N₄O₃S C₂₂H₁₇N₃O₃S C₁₇H₁₀N₄O₃
Melting Point (°C) Not reported 243–246 213–215 268–269
Synthesis Method Likely involves condensation (e.g., benzothiazole-amine + activated carbonyl) Reflux with chloroacetic acid, aromatic aldehydes, and NaOAc in Ac₂O/AcOH Reflux with chloroacetic acid, aromatic aldehydes, and NaOAc in Ac₂O/AcOH Reflux with thiouracil derivative and anthranilic acid in NaOEt/EtOH
Spectroscopic Features Expected: NH (~3400 cm⁻¹), C=O (~1700 cm⁻¹) in IR; aromatic protons in NMR IR: CN (2219 cm⁻¹), NH (~3436 cm⁻¹); NMR: =CH at δ 7.94 ppm IR: CN (2209 cm⁻¹), NH (~3423 cm⁻¹); NMR: =CH at δ 8.01 ppm IR: CN (2220 cm⁻¹), CO (1719 cm⁻¹); NMR: NH at δ 9.59 ppm

Key Observations:

Structural Divergence: The target compound’s benzofuran-carboxamide core differs from the thiazolo-pyrimidine (11a, 11b) and quinazoline (12) systems. The Z-configuration in the target compound’s benzothiazolylidene group parallels the geometry of the benzylidene substituents in 11a and 11b, which are critical for maintaining planarity and conjugation .

Compound 12 requires cyclization with anthranilic acid, suggesting divergent routes for benzofuran vs. quinazoline systems .

Functional Group Impact: The carboxamide group in the target compound may improve solubility compared to the cyano groups in 11a, 11b, and 12, which are more hydrophobic.

Spectroscopic Trends: IR spectra of all compounds show characteristic stretches (e.g., CN ~2200 cm⁻¹, C=O ~1700 cm⁻¹), but the target compound’s lack of a cyano group shifts emphasis to carboxamide-associated bands . NMR signals for aromatic protons and =CH groups (δ 7.94–8.01 ppm in 11a/11b) provide benchmarks for verifying the target compound’s Z-configuration .

Methodological Considerations

  • Lumping Strategies : As in , compounds with shared substituents (e.g., methyl, oxo) may be grouped for computational modeling to predict reactivity or environmental behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

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